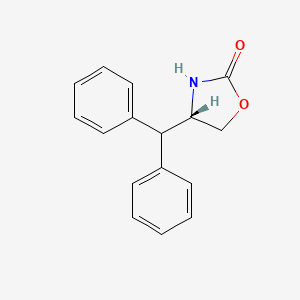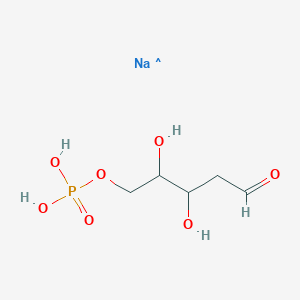
2-(3-Methyl-1-piperidinyl)-3-pyridinylamine
Descripción general
Descripción
2-(3-Methyl-1-piperidinyl)-3-pyridinylamine, also known as 2-MPP, is an amine derived from the piperidine family. It is a derivative of 3-methyl-1-piperidine and has been used in a variety of scientific research applications. 2-MPP is a colorless, water-soluble compound, with a melting point of 90-91°C and a boiling point of 163-164°C. 2-MPP is a popular research chemical due to its versatility and its ability to be used in a variety of experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Diphenidine, a substance with the diphenylethylamine nucleus related to 2-(3-Methyl-1-piperidinyl)-3-pyridinylamine, has been synthesized and characterized. This research aimed at understanding its properties and differentiating it from its isomers. Analytical characterizations included mass spectrometry, liquid chromatography, and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).
Medicinal Chemistry
- A study on 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, structurally related to 2-(3-Methyl-1-piperidinyl)-3-pyridinylamine, revealed its potential as a highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity (Cosford et al., 2003).
Organic Chemistry Applications
- The synthesis of 2,3-disubstituted pyrrolidines and piperidines via one-pot oxidative decarboxylation-beta-iodination of amino acids has been described, offering a new approach to creating compounds like 2-(3-Methyl-1-piperidinyl)-3-pyridinylamine (Boto et al., 2001).
Photocatalytic Degradation
- Research on the photocatalytic oxidation of compounds like piperidine and pyridine, which are structurally similar to 2-(3-Methyl-1-piperidinyl)-3-pyridinylamine, investigated the formation of nitrate and ammonium ions during degradation (Low et al., 1991).
Carbon Dioxide Capture
- A study focusing on the degradation of aqueous piperazine, a compound related to 2-(3-Methyl-1-piperidinyl)-3-pyridinylamine, in carbon dioxide capture processes, highlighted the resistance of piperazine to thermal degradation and oxidation, which could be relevant for similar compounds (Freeman et al., 2010).
Propiedades
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-3-7-14(8-9)11-10(12)5-2-6-13-11/h2,5-6,9H,3-4,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBVTAPXPAXYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






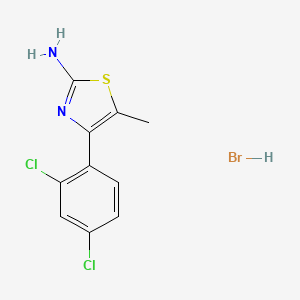
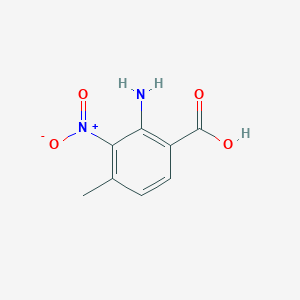
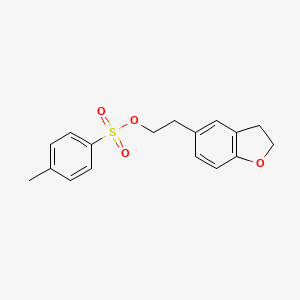

![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B1644426.png)
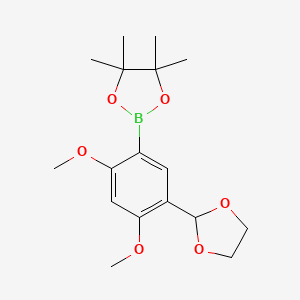
![1,3,5-Tris[4-(diphenylamino)phenyl]benzene](/img/structure/B1644438.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-propyl-](/img/structure/B1644440.png)

